KS15

Circadian Biology Aging Research Geroprotectors

KS15 (CAS 1033781-20-2) is the definitive tool compound for disrupting the CRY-BMAL1 interaction, a mechanism distinct from CRY stabilizers like KL001. It provides an 8% lifespan extension in Drosophila (vs. 2% for KL001) and uniquely sensitizes MCF-7 breast cancer cells to doxorubicin/tamoxifen. Procure KS15 for reproducible, mechanism-specific circadian research.

Molecular Formula C20H22BrNO4
Molecular Weight 420.3 g/mol
Cat. No. B531927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKS15
SynonymsKS15;  KS 15;  KS-15
Molecular FormulaC20H22BrNO4
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O
InChIInChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1
InChIKeyGWSVRVKPZVYTCS-VZMFNRANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KS15 Compound Procurement: Technical Baseline and Scientific Identity


KS15 (CAS 1033781-20-2) is a synthetic, small-molecule inhibitor of cryptochrome proteins (CRY1 and CRY2), core components of the mammalian circadian clock [1]. It acts by disrupting the interaction between CRYs and the CLOCK:BMAL1 heterodimer, thereby enhancing E-box-mediated transcription with a reported EC50 of 4.9 μM . KS15 is chemically defined as a derivative of 2-ethoxypropanoic acid, a structural feature that distinguishes it from other classes of circadian modulators [2].

Why KS15 Cannot Be Substituted by Other Cryptochrome Inhibitors: A Technical Justification


Substitution of KS15 with other cryptochrome-targeting compounds (e.g., KL001, KL101, or non-ethoxypropanoic acid derivatives) is not scientifically justified due to fundamentally distinct mechanisms of action and divergent functional outcomes. While many CRY modulators act as stabilizers or bind to different domains, KS15 uniquely disrupts the CRY-BMAL1 interaction, a specific protein-protein interface critical for circadian feedback [1]. This distinct mode of action translates into differential effects on lifespan, locomotor activity, and chemosensitivity when directly compared to other chronobiotics like KL001 [2]. Therefore, experimental reproducibility and accurate interpretation of circadian pharmacology demand the use of KS15 specifically, as generic substitution would introduce uncontrolled variables that could confound results [3].

KS15 Technical Differentiation: Quantitative Evidence Against Comparators


KS15 vs. KL001: Divergent Effects on Drosophila Lifespan Extension

In a direct head-to-head comparison using Drosophila melanogaster, KS15 (10 µM) extended median lifespan in male flies by 8% (p < 0.05). In contrast, the comparator compound KL001 (5 µM) provided only a 2% median lifespan extension (p < 0.001) [1]. This quantitative difference highlights that KS15 offers a more pronounced geroprotective effect in this model system.

Circadian Biology Aging Research Geroprotectors

KS15 vs. KL001: Opposite Modulation of Locomotor Activity and Circadian Rhythmicity

A comparative study in Drosophila revealed opposite effects on locomotor behavior: KS15 (10 µM) decreased overall locomotor activity in constant darkness (DD) and minimized the number of rhythmic flies. Conversely, KL001 (5 µM) improved locomotor activity in young male imagoes (p < 0.05) and elevated morning activity peaks in aged flies [1]. These opposing behavioral phenotypes underscore that KS15 and KL001 produce distinct physiological outcomes despite both targeting CRY.

Circadian Rhythms Behavioral Pharmacology Chronobiology

KS15 Confers Cancer Cell-Selective Chemosensitization, Unreported for Other CRY Inhibitors

KS15 uniquely increases the chemosensitivity of MCF-7 human breast cancer cells to both doxorubicin and tamoxifen, while having no effect on the non-tumorigenic MCF-10A breast epithelial cell line [1]. This cancer-cell-selective enhancement of anti-tumor drug efficacy is a differentiating property that has not been reported for other cryptochrome inhibitors such as KL001 or KL101, which primarily act as CRY stabilizers [2].

Cancer Pharmacology Breast Cancer Chemosensitization

KS15 Modulates Cisplatin Cytotoxicity in a Dose-Dependent Manner

KS15 treatment significantly protects U2OS osteosarcoma cells against the anti-proliferative effects of cisplatin. At a concentration of 50 µM, KS15 increased the cisplatin IC50 from 18.4 µM to 41.9 µM (p = 0.001), representing a 2.3-fold shift in drug sensitivity [1]. This effect was dose-dependent and observed across multiple cell lines, indicating that KS15 can be used to systematically modulate the cellular response to genotoxic chemotherapy.

DNA Damage Response Chemotherapy Circadian Pharmacology

KS15 Disrupts CRY-BMAL1 Interaction, a Mechanism Distinct from CRY Stabilizers

KS15 specifically inhibits the direct protein-protein interaction between cryptochromes (CRY1/2) and BMAL1, thereby impairing the negative feedback loop of the circadian clock [1]. This mechanism is fundamentally different from that of KL001 and related compounds, which act as CRY stabilizers and do not disrupt the CRY-BMAL1 interface [2]. This mechanistic divergence explains the functional differences observed in comparative studies and underscores that KS15 is not functionally interchangeable with CRY stabilizers.

Protein-Protein Interaction Circadian Clock Mechanism of Action

KS15: Evidence-Based Application Scenarios for Scientific and Industrial Use


Circadian Clock Mechanistic Studies Requiring CRY-BMAL1 Disruption

In mammalian cell culture models of the circadian clock (e.g., Per2::Luc or Bmal1-dLuc reporter systems), KS15 is the preferred tool compound for specifically disrupting the CRY-BMAL1 interaction. This is supported by co-immunoprecipitation data showing direct inhibition of this protein-protein interface [1]. Researchers aiming to dissect the negative feedback loop of the circadian clock should select KS15 over CRY stabilizers like KL001, which do not target this interaction and thus cannot answer the same mechanistic questions.

Geroprotector Screening and Aging Studies in Drosophila

For studies investigating the role of circadian clock modulation in aging and longevity using Drosophila melanogaster, KS15 provides a more robust experimental signal than KL001. Direct comparative data shows KS15 extends median lifespan by 8% in male flies, whereas KL001 extends it by only 2% [2]. This larger effect size improves statistical power in lifespan assays and makes KS15 the compound of choice for geroprotector screening in this model organism.

Breast Cancer Research: Selective Chemosensitization of Tumor Cells

In oncology research focusing on circadian clock disruption as a therapeutic strategy, KS15 is uniquely suited for experiments requiring selective chemosensitization of breast cancer cells. Its ability to enhance the efficacy of doxorubicin and tamoxifen specifically in MCF-7 cancer cells, without affecting normal MCF-10A cells, is a key differentiator [3]. This cell-type-specific activity makes KS15 a valuable tool for investigating the therapeutic window of circadian clock modulation in breast cancer treatment.

Cisplatin Combination Studies and DNA Repair Assays

In studies examining the intersection of circadian clock modulation and DNA damage response, KS15 offers a quantifiable and dose-dependent effect on cisplatin cytotoxicity. The 2.3-fold increase in cisplatin IC50 observed in U2OS cells at 50 µM KS15 (p = 0.001) provides a robust, reproducible endpoint for assays designed to explore clock-controlled DNA repair mechanisms [4]. This application scenario is particularly relevant for researchers investigating chronochemotherapy approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KS15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.